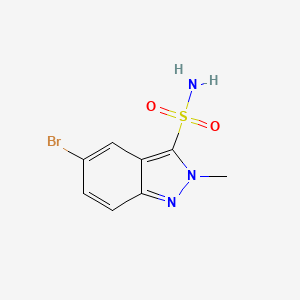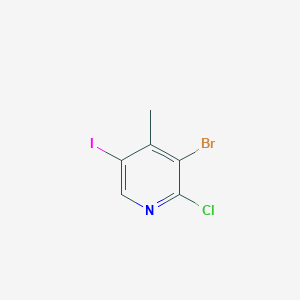
3(2H)-Furanone, dihydro-5-isopropyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dihydro-5-isopropylfuran-3(2H)-one is an organic compound with the molecular formula C7H12O2 It is a furan derivative, characterized by a furan ring that is partially hydrogenated and substituted with an isopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
4,5-Dihydro-5-isopropylfuran-3(2H)-one can be synthesized through several methods. One common approach involves the hydrogenation of 5-isopropylfuran-3(2H)-one under controlled conditions. The reaction typically requires a hydrogenation catalyst such as palladium on carbon (Pd/C) and is carried out under a hydrogen atmosphere at elevated pressures and temperatures.
Industrial Production Methods
In an industrial setting, the production of 4,5-Dihydro-5-isopropylfuran-3(2H)-one may involve continuous flow hydrogenation processes. These processes allow for the efficient and scalable production of the compound, ensuring consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions further enhances the efficiency of the industrial production.
Chemical Reactions Analysis
Types of Reactions
4,5-Dihydro-5-isopropylfuran-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furanones or other oxygenated derivatives.
Reduction: Further reduction can lead to the formation of fully saturated furan derivatives.
Substitution: The isopropyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2).
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of furanones and other oxygenated compounds.
Reduction: Formation of fully saturated furan derivatives.
Substitution: Formation of substituted furan derivatives with various functional groups.
Scientific Research Applications
4,5-Dihydro-5-isopropylfuran-3(2H)-one has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4,5-Dihydro-5-isopropylfuran-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-5-methylfuran: Another furan derivative with a similar structure but different substituents.
4,5-Dihydro-2-methylfuran: A compound with a similar furan ring but different substitution pattern.
Uniqueness
4,5-Dihydro-5-isopropylfuran-3(2H)-one is unique due to its specific substitution pattern and the presence of the isopropyl group. This structural feature imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
34004-69-8 |
|---|---|
Molecular Formula |
C7H12O2 |
Molecular Weight |
128.17 g/mol |
IUPAC Name |
5-propan-2-yloxolan-3-one |
InChI |
InChI=1S/C7H12O2/c1-5(2)7-3-6(8)4-9-7/h5,7H,3-4H2,1-2H3 |
InChI Key |
KZSGEGRJWKIRMC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CC(=O)CO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-(1,1-Dioxo-1lambda6-thian-4-yl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13465945.png)



![B-(2,3-dihydrobenzo[b]thien-5-yl)boronic acid](/img/structure/B13465997.png)

![(2S,4R)-5-azido-2-{[(tert-butoxy)carbonyl]amino}-4-fluoropentanoic acid](/img/structure/B13466006.png)
![2-[3-Methyl-4-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride](/img/structure/B13466014.png)
![3-(Thian-4-yl)bicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B13466016.png)

